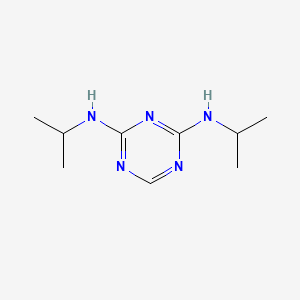
(R)-2-((2,4-Dinitrophenyl)amino)-3-((2,4-dinitrophenyl)thio)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-((2,4-Dinitrophenyl)amino)-3-((2,4-dinitrophenyl)thio)propanoic acid is a complex organic compound characterized by the presence of dinitrophenyl groups attached to an amino and a thio group on a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((2,4-Dinitrophenyl)amino)-3-((2,4-dinitrophenyl)thio)propanoic acid typically involves multi-step organic reactions. One common method includes the nitration of phenylalanine derivatives to introduce the dinitrophenyl groups. The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid to facilitate the nitration process.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-2-((2,4-Dinitrophenyl)amino)-3-((2,4-dinitrophenyl)thio)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The dinitrophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-((2,4-Dinitrophenyl)amino)-3-((2,4-dinitrophenyl)thio)propanoic acid is used as a reagent for studying reaction mechanisms and as a building block for synthesizing more complex molecules.
Biology
The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of ®-2-((2,4-Dinitrophenyl)amino)-3-((2,4-dinitrophenyl)thio)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dinitrophenyl groups can form strong interactions with amino acid residues in proteins, affecting their function and activity. The thio group can participate in redox reactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds.
2,4-Dinitrophenol: Known for its use as a weight loss agent and its toxic properties.
2,4-Dinitroaniline: Used in the synthesis of herbicides and dyes.
Uniqueness
®-2-((2,4-Dinitrophenyl)amino)-3-((2,4-dinitrophenyl)thio)propanoic acid is unique due to the presence of both amino and thio groups attached to the dinitrophenyl moieties, which imparts distinct chemical reactivity and potential for diverse applications in scientific research and industry.
Propiedades
Fórmula molecular |
C15H11N5O10S |
|---|---|
Peso molecular |
453.3 g/mol |
Nombre IUPAC |
(2R)-2-(2,4-dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C15H11N5O10S/c21-15(22)11(16-10-3-1-8(17(23)24)5-12(10)19(27)28)7-31-14-4-2-9(18(25)26)6-13(14)20(29)30/h1-6,11,16H,7H2,(H,21,22)/t11-/m0/s1 |
Clave InChI |
BWXMKHIUCXHRIC-NSHDSACASA-N |
SMILES isomérico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@@H](CSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(3-Bromophenyl)phenyl]-trimethylsilane](/img/structure/B13739930.png)
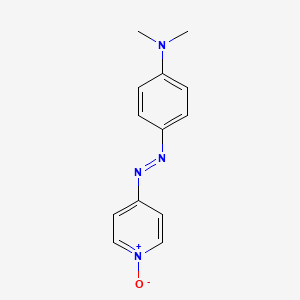
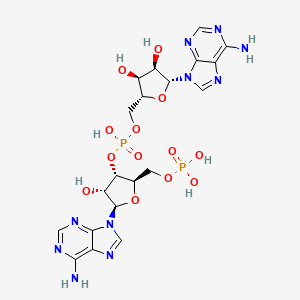
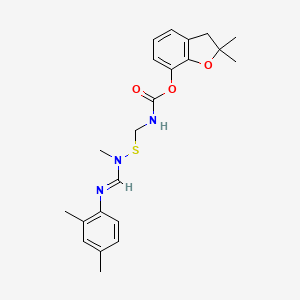
![1-(4-Butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene](/img/structure/B13739972.png)
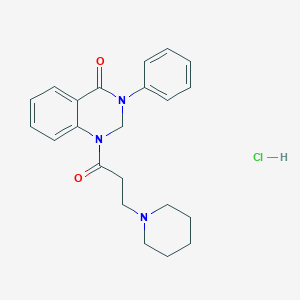
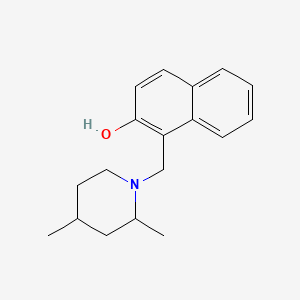


![25H-4,15-(Methano[1,3]benzenomethano)-20,24-metheno-19H-dibenzo[k,t][1,4,7,10]tetraoxacycloheneicosin-26,29-diol,2,17,22,32-tetrakis(1,1-dimethylethyl)-6,7,9,10,12,13-hexahydro-](/img/structure/B13739983.png)


